2-(butanoylamino)-N,N-dimethylbenzamide
Description
While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Benzamide derivatives are notable for their versatility in medicinal chemistry and agrochemical applications, often serving as intermediates or active ingredients due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(butanoylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-7-12(16)14-11-9-6-5-8-10(11)13(17)15(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,16) |
InChI Key |
MHCJQYODKUFQAO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core benzamide frameworks but differ in substituents, leading to distinct physicochemical and functional properties:
Key Observations:
- Synthetic Flexibility: N,N-Dimethylbenzamide derivatives are commonly synthesized via coupling reactions using carbodiimides (e.g., ) or direct amidation (e.g., ). The butanoylamino group could be introduced via butanoyl chloride or activated ester coupling.
- Agrochemical vs. Pharmaceutical Applications: Foramsulfuron derivatives () are herbicidal, while α1-adrenoceptor antagonists () and lipoxygenase inhibitors () highlight medicinal applications. The target compound’s butanoyl group may align more with drug design due to its resemblance to fatty acid chains.
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., sulfonyl in Foramsulfuron) increases water solubility, whereas lipophilic substituents (e.g., butanoylamino) enhance lipid solubility.
- Stability : N,N-Dimethyl groups generally improve metabolic stability by reducing oxidative deamination, a feature critical in pharmaceuticals .
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